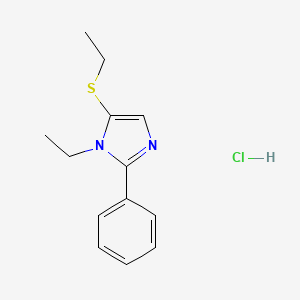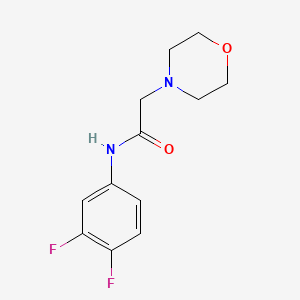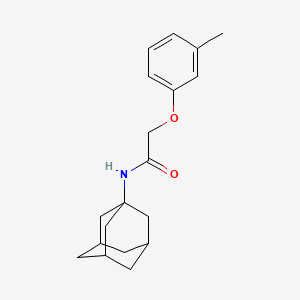![molecular formula C25H23N3O2S2 B5187989 N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-butoxybenzamide](/img/structure/B5187989.png)
N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-butoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-butoxybenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly referred to as BCA and is a member of the benzothiazole family of compounds. BCA has been shown to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.
作用机制
The mechanism of action of BCA is not fully understood. However, it is believed that BCA exerts its biological activities by targeting specific proteins and enzymes in cells. For example, BCA has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and cell division. In addition, BCA has been shown to inhibit the activity of protein kinase C, which is an enzyme that is involved in various signaling pathways in cells.
Biochemical and Physiological Effects:
BCA has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that BCA induces apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death. In addition, BCA has been shown to inhibit the activity of specific enzymes and proteins in cells, which can lead to the inhibition of cell proliferation and viral replication.
实验室实验的优点和局限性
One of the main advantages of using BCA in lab experiments is its potency and specificity. BCA has been shown to exhibit potent activity against cancer cells and viruses, making it an attractive candidate for further study. In addition, BCA has been shown to exhibit low toxicity in normal cells, which is an important consideration when developing new drugs.
However, there are also limitations to using BCA in lab experiments. One limitation is the low yield of the synthesis method, which can make it difficult to obtain large quantities of the compound. In addition, BCA has been shown to exhibit poor solubility in aqueous solutions, which can limit its use in certain experiments.
未来方向
There are several future directions for further research on BCA. One area of research is the development of new synthesis methods that can yield higher quantities of the compound. Another area of research is the investigation of the molecular mechanisms underlying the biological activities of BCA. This can help to identify new targets for drug development and improve our understanding of the compound's mechanism of action. Finally, further studies are needed to evaluate the efficacy of BCA in animal models and clinical trials, which can help to determine its potential as a therapeutic agent.
合成方法
The synthesis of BCA involves the reaction of 4-butoxybenzoyl chloride with 4-aminobenzenethiol in the presence of triethylamine. The resulting intermediate is then reacted with 2-aminobenzothiazole to yield the final product, N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-butoxybenzamide. The yield of this synthesis method is approximately 50%.
科学研究应用
BCA has been extensively studied for its potential applications in various areas of scientific research. One of the most notable applications of BCA is its use as an anticancer agent. BCA has been shown to exhibit potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, BCA has been shown to induce apoptosis in cancer cells, which is a process that leads to programmed cell death.
Another area of scientific research where BCA has shown potential is in the treatment of viral infections. BCA has been shown to exhibit potent antiviral activity against various viruses, including hepatitis B and C viruses, human immunodeficiency virus (HIV), and herpes simplex virus (HSV). BCA has been shown to inhibit viral replication by targeting specific viral proteins and enzymes.
属性
IUPAC Name |
N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-4-butoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2S2/c1-2-3-16-30-20-14-10-17(11-15-20)23(29)28-25(31)26-19-12-8-18(9-13-19)24-27-21-6-4-5-7-22(21)32-24/h4-15H,2-3,16H2,1H3,(H2,26,28,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCGSPZFNJQJFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-butoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-phenylethyl)benzamide](/img/structure/B5187911.png)

![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(trans-4-hydroxycyclohexyl)amino]nicotinamide](/img/structure/B5187936.png)
![2-methoxy-4-{[3-(3-nitrophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5187943.png)


![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-phenoxybutanamide](/img/structure/B5187970.png)
![N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5187972.png)

![8-[4-(3,4-dimethylphenoxy)butoxy]quinoline](/img/structure/B5187983.png)
![4-[(1-{3-[(2R*,6S*)-2-allyl-6-phenyl-3,6-dihydro-1(2H)-pyridinyl]-3-oxopropyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B5187993.png)
![propyl 4-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}benzoate hydrochloride](/img/structure/B5188000.png)

![4-[(benzylamino)methylene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5188018.png)